molecular formula C11H19NO4 B558477 (r)-1-Boc-piperidine-3-carboxylic acid CAS No. 163438-09-3

(r)-1-Boc-piperidine-3-carboxylic acid

Cat. No. B558477
M. Wt: 229,28 g/mole
InChI Key: NXILIHONWRXHFA-MRVPVSSYSA-N
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Description

Piperidine-3-carboxylic acid is a type of piperidine, which is a class of organic compounds containing a piperidine ring, a six-membered ring with one nitrogen atom and five carbon atoms . The “Boc” in the name refers to a protective group used in organic synthesis, the tert-butyloxycarbonyl group. The “®” indicates that this compound is a specific enantiomer, or spatial arrangement of the molecule.


Molecular Structure Analysis

The molecular structure of a compound like this would include a piperidine ring, a carboxylic acid group, and a tert-butyloxycarbonyl group. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. Piperidines are often involved in reactions such as substitutions and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties would depend on the exact structure of the compound .

Scientific Research Applications

Synthesis and Characterization

(R)-1-Boc-piperidine-3-carboxylic acid and its derivatives have been synthesized and characterized for their potential as building blocks in organic synthesis. Matulevičiūtė et al. (2021) developed a series of novel heterocyclic amino acids, including methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, using piperidine-4-carboxylic and (R)- and (S)-piperidine-3-carboxylic acids as starting materials. These compounds were characterized by NMR spectroscopy and HRMS, highlighting their utility as chiral and achiral building blocks in synthetic chemistry Matulevičiūtė et al., 2021.

Structural Studies

Bartoszak-Adamska et al. (2011) conducted structural, spectroscopic, and computational studies on the diastereomeric complex of (R/S)-piperidine-3-carboxylic acid with (2R,3R)-tartaric acid, revealing insights into the molecular interactions and hydrogen bonding patterns within these complexes. Such studies are crucial for understanding the stereochemical properties and potential applications of these compounds in pharmaceuticals Bartoszak-Adamska et al., 2011.

Biological Activity

Although the request was to exclude drug use and dosage information, it's worth noting that derivatives of (R)-1-Boc-piperidine-3-carboxylic acid have been explored for their biological activities. For instance, derivatives have been synthesized and evaluated for their potential as HIV-1 inhibitors, showcasing the broad applicability of this compound in the development of new therapeutic agents Dai Qiu-yun, 2011.

Catalysis and Synthetic Applications

Palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-Piperidines, including (R)-1-Boc-piperidine-3-carboxylic acid derivatives, has been developed to access 3-arylpiperidines. This method highlights the compound's role in facilitating the synthesis of pharmaceutically relevant molecules through direct functionalization, demonstrating its significance in medicinal chemistry Anthony Millet & O. Baudoin, 2015.

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Some general precautions when handling organic compounds include avoiding inhalation or skin contact, and using the compound in a well-ventilated area .

Future Directions

The future directions for research on a compound like this could include exploring its potential uses in various fields, such as pharmaceuticals or materials science. This would depend on the properties of the compound and the needs of these fields .

properties

IUPAC Name

(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXILIHONWRXHFA-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349209
Record name (3R)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-1-(Tert-butoxycarbonyl)piperidine-3-carboxylic acid

CAS RN

163438-09-3
Record name 1-(1,1-Dimethylethyl) (3R)-1,3-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163438-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-Boc-Nip-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of nipecotic acid, 2.0 g (16.0 mmol) in 20 mL of THF and 20 mL of water was added 4.7 g (33.6 mmol) of potassium carbonate and 3.5 g (16.0 mmol) of Boc-anhydride. The resulting solution was stirred overnight at ambient temperature then concentrated to dryness. The residue was dissolved in water, washed with ether and acidified to pH=2 with 5N HCl. The acidic aqueous layer was extracted with 20% isopropanol/chloroform. The combined organics were washed with brine, dried over sodium sulfate, filtered and concentrated to dryness to yield 3.2 g (86%) of the desired mixture of isomers as a white solid. MS (ion spray) 228.2 (M−1).
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20 mL
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4.7 g
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[Compound]
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Boc-anhydride
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3.5 g
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20 mL
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Yield
86%

Synthesis routes and methods II

Procedure details

A 250-mL 3-necked round-bottomed flask was charged with a solution of piperidine-3-carboxylic acid (4.0 g, 30.39 mmol, 1.00 equiv, 98%) in EtOH (70 mL), tert-butoxycarbonyl (8.2 g, 36.86 mmol, 1.21 equiv, 98%) and K2CO3 (4.3 g, 30.54 mmol, 1.00 equiv, 98%). The resulting mixture was stirred overnight at room temperature overnight. Then, the mixture was diluted with water. The pH was adjusted to 3 with aqueous 10% HCl resulting in a precipitate. The mixture was then filtered to collect solids that were washed with water and dried in a vacuum oven under reduced pressure to afford 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid as white solid (8.7 g).
Quantity
4 g
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4.3 g
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reactant
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Quantity
70 mL
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